molecular formula C15H24O2 B14478118 2,5-Di-tert-butyl-3-methylbenzene-1,4-diol CAS No. 71745-72-7

2,5-Di-tert-butyl-3-methylbenzene-1,4-diol

Cat. No.: B14478118
CAS No.: 71745-72-7
M. Wt: 236.35 g/mol
InChI Key: FZNYTOPOPKVJNS-UHFFFAOYSA-N
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Description

2,5-Di-tert-butyl-3-methylbenzene-1,4-diol is an organic compound classified as a derivative of benzene. It is characterized by the presence of two tert-butyl groups and a methyl group attached to a benzene ring, along with two hydroxyl groups at the 1 and 4 positions. This compound is known for its antioxidant properties and is used in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Di-tert-butyl-3-methylbenzene-1,4-diol typically involves the alkylation of benzene derivatives. One common method is the reaction of benzene with tert-butyl chloride in the presence of anhydrous aluminum chloride as a catalyst . This reaction produces tert-butylbenzene, which can then undergo further reactions to introduce the methyl and hydroxyl groups.

Industrial Production Methods

Industrial production of this compound often involves large-scale alkylation processes. The reaction conditions are carefully controlled to ensure high yield and purity. The use of catalysts such as aluminum chloride is common in these processes .

Chemical Reactions Analysis

Types of Reactions

2,5-Di-tert-butyl-3-methylbenzene-1,4-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzene derivatives, quinones, and hydroquinones .

Scientific Research Applications

2,5-Di-tert-butyl-3-methylbenzene-1,4-diol has several scientific research applications:

    Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation of materials.

    Biology: Studied for its potential role in inhibiting oxidative stress in biological systems.

    Medicine: Investigated for its potential therapeutic effects in preventing oxidative damage in cells.

    Industry: Used as a stabilizer in fuels and lubricants to prevent oxidation.

Mechanism of Action

The compound exerts its effects primarily through its antioxidant properties. It acts as a terminating agent that suppresses autoxidation by converting peroxy radicals to hydroperoxides. This mechanism is similar to that of other antioxidants like butylated hydroxytoluene . The molecular targets include reactive oxygen species, which are neutralized by the compound, thereby preventing oxidative damage .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Di-tert-butyl-3-methylbenzene-1,4-diol is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. Its combination of tert-butyl and methyl groups, along with hydroxyl groups, makes it particularly effective as an antioxidant .

Properties

CAS No.

71745-72-7

Molecular Formula

C15H24O2

Molecular Weight

236.35 g/mol

IUPAC Name

2,5-ditert-butyl-3-methylbenzene-1,4-diol

InChI

InChI=1S/C15H24O2/c1-9-12(15(5,6)7)11(16)8-10(13(9)17)14(2,3)4/h8,16-17H,1-7H3

InChI Key

FZNYTOPOPKVJNS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC(=C1C(C)(C)C)O)C(C)(C)C)O

Origin of Product

United States

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